molecular formula C11H13NO4 B1139386 E4CPG

E4CPG

Cat. No.: B1139386
M. Wt: 223.22 g/mol
InChI Key: AIEFWRHRHFRLFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Pharmacokinetics

. Its bioavailability could be influenced by factors such as its solubility, stability, and the presence of transport proteins.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-(1-Amino-1-carboxypropyl)benzoic acid. For instance, the pH of the environment can affect the ionization state of the carboxylic acid group, potentially influencing its reactivity . Additionally, factors such as temperature and the presence of other molecules could also affect its stability and interactions with its target receptors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of E4CPG involves the reaction of 4-carboxyphenylglycine with ethyl iodide under basic conditions. The reaction typically proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

E4CPG undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

E4CPG has several scientific research applications, including:

    Chemistry: Used as a tool to study the structure-activity relationships of metabotropic glutamate receptors.

    Biology: Helps in understanding the role of metabotropic glutamate receptors in various biological processes.

    Medicine: Investigated for its potential therapeutic effects in neurological disorders such as epilepsy and chronic pain.

    Industry: Used in the development of new drugs targeting metabotropic glutamate receptors

Comparison with Similar Compounds

Similar Compounds

  • (RS)-MCPG
  • LY341495
  • MPEP
  • CPCCOEt

Uniqueness

E4CPG is unique due to its higher potency compared to (RS)-MCPG. It has a broader range of activity, affecting both group I and II metabotropic glutamate receptors, making it a valuable tool in neuroscience research .

Properties

IUPAC Name

4-(1-amino-1-carboxypropyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-2-11(12,10(15)16)8-5-3-7(4-6-8)9(13)14/h3-6H,2,12H2,1H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIEFWRHRHFRLFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)C(=O)O)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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